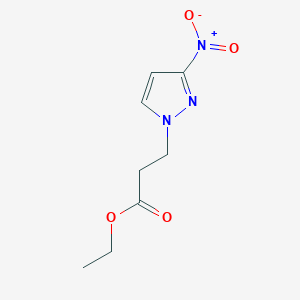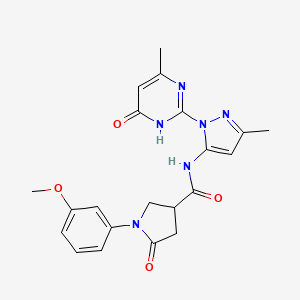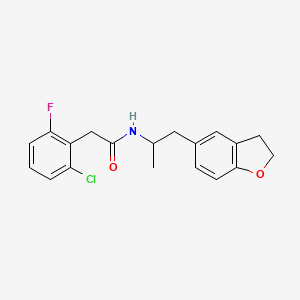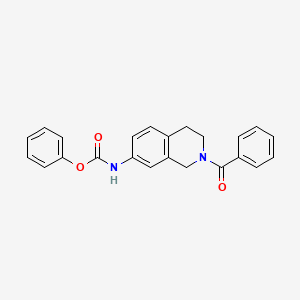![molecular formula C16H15N7O2 B2435445 N-((6-metoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-1-metil-1H-indazol-3-carboxamida CAS No. 2034416-39-0](/img/structure/B2435445.png)
N-((6-metoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-1-metil-1H-indazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 337.343. The purity is usually 95%.
BenchChem offers high-quality N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos que contienen una estructura de triazol exhiben amplias actividades biológicas, como la actividad antimicrobiana . Pueden formar una variedad de enlaces no covalentes con enzimas y receptores, induciendo actividades biológicas de amplio espectro .
Actividad Analgésica y Antiinflamatoria
Los compuestos de triazol también muestran actividades analgésicas y antiinflamatorias . Esto los hace potencialmente útiles en el desarrollo de nuevos medicamentos para el manejo del dolor y la inflamación .
Actividad Anticonvulsiva
Se ha encontrado que los compuestos de triazol poseen propiedades anticonvulsivas . Esto sugiere aplicaciones potenciales en el tratamiento de la epilepsia y otros trastornos convulsivos .
Actividad Antineoplásica
La estructura del triazol se ha asociado con actividad antineoplásica . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos tratamientos contra el cáncer .
Actividad Antimalárica
Los compuestos de triazol han mostrado actividad antimalárica . Esto podría conducir al desarrollo de nuevos tratamientos para la malaria .
Actividad Antiviral
Se ha encontrado que los compuestos que contienen triazol tienen propiedades anti-VIH . Esto sugiere aplicaciones potenciales en el tratamiento del VIH y otras infecciones virales .
Aplicaciones Agroquímicas
Los compuestos de triazol tienen un importante valor de aplicación en la agroquímica . Se pueden utilizar en el desarrollo de nuevos pesticidas y otros productos agroquímicos .
Aplicaciones en Química de Materiales
La estructura única de los compuestos de triazol facilita su uso en la química de materiales . Se pueden utilizar en el desarrollo de nuevos materiales con propiedades únicas .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and its homolog is found in Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial drugs.
Mode of Action
It is known that the compound interacts with its target, the zipa protein, and potentially inhibits its function . This could lead to disruption of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth and proliferation. By targeting and inhibiting the function of the ZipA protein, the compound could disrupt bacterial cell division, leading to cell death .
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c1-22-11-6-4-3-5-10(11)15(21-22)16(24)17-9-13-19-18-12-7-8-14(25-2)20-23(12)13/h3-8H,9H2,1-2H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSBQXGNXYZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2435368.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2435371.png)


![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)

![1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B2435379.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)

